molecular formula C31H38N4O3 B12398736 Antimalarial agent 20

Antimalarial agent 20

Cat. No.: B12398736
M. Wt: 514.7 g/mol
InChI Key: NCNJHAHPOUUEQX-LDVROUIZSA-N
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Description

Antimalarial agent 20 is a compound used in the treatment and prevention of malaria, a disease caused by Plasmodium parasites transmitted through the bites of infected Anopheles mosquitoes. This compound is part of a broader class of antimalarial drugs that target various stages of the parasite’s life cycle to prevent and treat malaria infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antimalarial agent 20 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a quinoline derivative, which is then subjected to various chemical reactions to introduce functional groups essential for antimalarial activity. Common reagents used in these reactions include quinoline-4-carbaldehyde, dihydropyrimidines, and oxadiazole derivatives .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and advanced purification techniques to isolate the final product. Quality control measures are implemented to ensure the consistency and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions

Antimalarial agent 20 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which exhibit potent antimalarial activity. These derivatives are further modified to enhance their efficacy and reduce toxicity.

Scientific Research Applications

Antimalarial agent 20 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of quinoline derivatives.

    Biology: Investigated for its effects on the life cycle of Plasmodium parasites and its potential to inhibit parasite growth.

    Medicine: Employed in clinical trials to evaluate its efficacy and safety in treating malaria.

    Industry: Utilized in the development of new antimalarial drugs and formulations

Mechanism of Action

Antimalarial agent 20 exerts its effects by targeting specific molecular pathways in the Plasmodium parasites. The compound binds to iron within the parasite, leading to the generation of free radicals that damage parasite proteins and disrupt their metabolic processes . This results in the rapid clearance of the parasites from the bloodstream and prevents the progression of the disease.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Antimalarial agent 20 include:

    Chloroquine: A widely used antimalarial drug that targets the erythrocytic stage of the parasite.

    Artemisinin: A potent antimalarial derived from the Chinese sweet wormwood plant.

    Quinine: An alkaloid used for centuries to treat malaria.

Uniqueness

This compound is unique due to its specific mechanism of action and its ability to overcome resistance seen with other antimalarial drugs. Its structure allows for the generation of free radicals that effectively target and kill the parasites, making it a valuable addition to the arsenal of antimalarial agents .

Properties

Molecular Formula

C31H38N4O3

Molecular Weight

514.7 g/mol

IUPAC Name

N-[(2S,3R)-3-hydroxy-1-phenyl-4-[[(1R)-1-phenylethyl]amino]butan-2-yl]-4-(4-methylpiperazine-1-carbonyl)benzamide

InChI

InChI=1S/C31H38N4O3/c1-23(25-11-7-4-8-12-25)32-22-29(36)28(21-24-9-5-3-6-10-24)33-30(37)26-13-15-27(16-14-26)31(38)35-19-17-34(2)18-20-35/h3-16,23,28-29,32,36H,17-22H2,1-2H3,(H,33,37)/t23-,28+,29-/m1/s1

InChI Key

NCNJHAHPOUUEQX-LDVROUIZSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC[C@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C)O

Canonical SMILES

CC(C1=CC=CC=C1)NCC(C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C)O

Origin of Product

United States

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